Isomaltotriose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

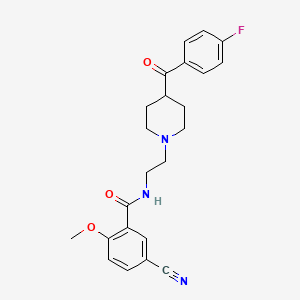

Isomaltotriose is a trisaccharide composed of three glucose molecules linked by β-1,6-glycosidic bonds. It is a component of gentiooligosaccharides, which are functional oligosaccharides known for their resistance to human digestive enzymes. This resistance makes them low in calories and less likely to cause obesity, high blood lipids, diabetes, and dental caries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isomaltotriose can be synthesized enzymatically using β-glucosidase and β-(1,6)-glucanase. The process involves the transglycosylation of gentiobiose, a disaccharide, to form gentiotriose. The reaction is typically carried out at pH 7.0 and 40°C, achieving a high yield of gentiooligosaccharides .

Industrial Production Methods

Industrial production of gentiotriose involves the use of microbial enzymes. For example, β-glucosidase from Penicillium multicolor has been used to produce gentiotriose efficiently. The process involves two stages: the initial production of gentiotriose from gentiobiose, followed by the elongation of gentiotriose to form higher gentiooligosaccharides .

Analyse Des Réactions Chimiques

Types of Reactions

Isomaltotriose undergoes hydrolysis reactions catalyzed by β-glucosidases. These enzymes break down the β-1,6-glycosidic bonds, releasing glucose molecules .

Common Reagents and Conditions

The hydrolysis of gentiotriose is typically carried out using β-glucosidase enzymes at optimal conditions of pH 6.5 and 20°C .

Major Products Formed

The primary product of gentiotriose hydrolysis is gentiobiose, which can further be hydrolyzed to produce glucose .

Applications De Recherche Scientifique

Isomaltotriose has several applications in scientific research:

Prebiotic Effects: This compound is used as a prebiotic to promote the growth of beneficial gut bacteria.

Food Industry: It is used as a low-calorie sweetener and functional food ingredient.

Pharmaceuticals: This compound is explored for its potential in drug delivery systems due to its resistance to digestive enzymes.

Mécanisme D'action

Isomaltotriose exerts its effects primarily through its resistance to hydrolysis by human digestive enzymes. This resistance allows it to reach the colon intact, where it can promote the growth of beneficial gut bacteria. The molecular targets include β-glucosidases, which hydrolyze gentiotriose to gentiobiose and glucose .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gentiobiose: A disaccharide composed of two glucose molecules linked by a β-1,6-glycosidic bond.

Gentiotetraose: A tetrasaccharide composed of four glucose molecules linked by β-1,6-glycosidic bonds.

Uniqueness

Isomaltotriose is unique due to its specific β-1,6-glycosidic linkages, which confer resistance to human digestive enzymes. This property makes it particularly valuable as a prebiotic and functional food ingredient .

Propriétés

Numéro CAS |

32590-17-3 |

|---|---|

Formule moléculaire |

C18H32O16 |

Poids moléculaire |

504.4 g/mol |

Nom IUPAC |

6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2 |

Clé InChI |

FBJQEBRMDXPWNX-UHFFFAOYSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1622639.png)

![[D-Ala6, N-Me-Leu7]-LH-RH](/img/structure/B1622640.png)

![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)